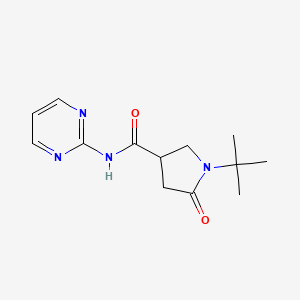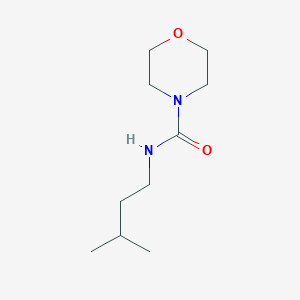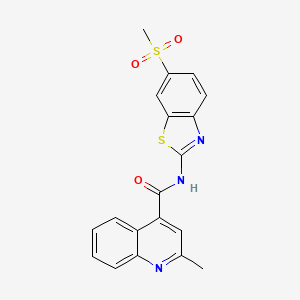![molecular formula C15H27N3O2 B14959000 1-Tert-butyl-4-[(4-ethylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B14959000.png)
1-Tert-butyl-4-[(4-ethylpiperazin-1-yl)carbonyl]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring, a piperazine moiety, and tert-butyl and ethyl substituents.
Preparation Methods
The synthesis of 1-tert-butyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity .
Industrial production methods may involve the optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
1-tert-butyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which are useful for forming carbon-carbon bonds
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents to control the reaction environment. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-tert-butyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms and structure-activity relationships.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a lead compound in drug discovery, particularly for its potential to interact with specific biological targets and pathways.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial applications, including the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-tert-butyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
1-tert-butyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidinone derivatives: These compounds share the pyrrolidinone ring but differ in their substituents, leading to variations in their biological activities and applications.
Piperazine derivatives: Compounds with a piperazine moiety are often used in medicinal chemistry for their ability to interact with biological targets.
tert-Butyl and ethyl-substituted compounds: These compounds are studied for their steric and electronic effects on the overall reactivity and stability of the molecule .
The uniqueness of 1-tert-butyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one lies in its combination of these structural features, which contribute to its diverse range of applications and potential as a lead compound in drug discovery.
Properties
Molecular Formula |
C15H27N3O2 |
|---|---|
Molecular Weight |
281.39 g/mol |
IUPAC Name |
1-tert-butyl-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C15H27N3O2/c1-5-16-6-8-17(9-7-16)14(20)12-10-13(19)18(11-12)15(2,3)4/h12H,5-11H2,1-4H3 |
InChI Key |
OKQGTJIJDFHBHT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CC(=O)N(C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclooctyl-4-methyl-2-[(phenylsulfonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B14958924.png)
![3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B14958933.png)

![4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl (2R)-{[(4-methylphenyl)sulfonyl]amino}(phenyl)ethanoate](/img/structure/B14958941.png)
![1-benzoyl-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B14958943.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B14958958.png)
![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14958963.png)



![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[4-(2-oxo-2H-chromen-3-yl)phenoxy]acetamide](/img/structure/B14959007.png)
![N~1~-(3,4-dimethoxyphenethyl)-2-[4-oxo-3(4H)-quinazolinyl]acetamide](/img/structure/B14959013.png)
![3-(benzylsulfonyl)-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B14959020.png)
